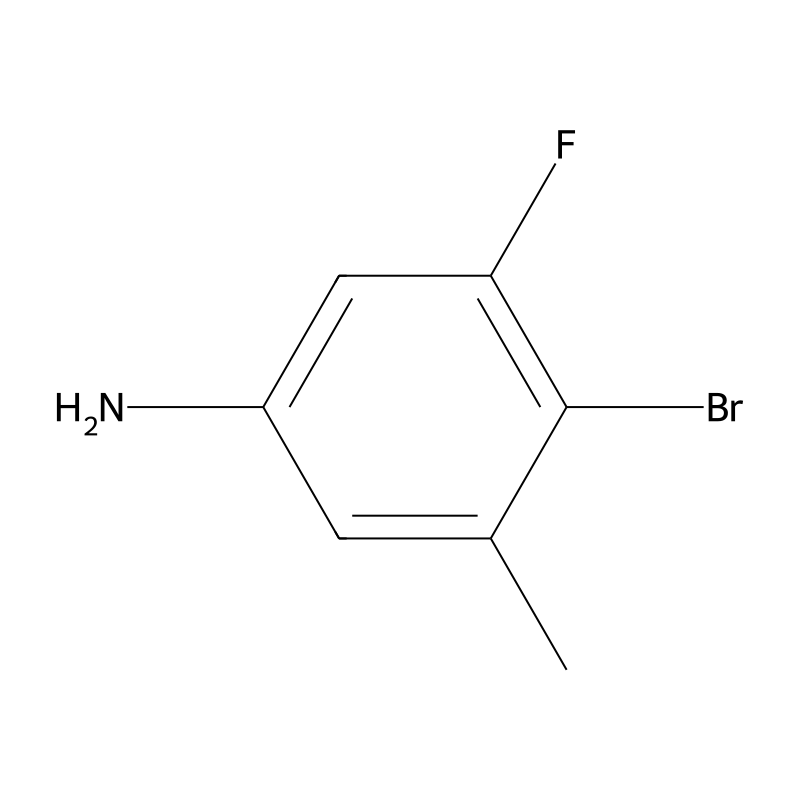

4-Bromo-3-fluoro-5-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Chemical Synthesis

Summary of Application: 4-Bromo-3-methylaniline is used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one. This compound could be used as a building block in the synthesis of various organic compounds.

Methods of Application: The specific methods of application would depend on the target compound being synthesized. Generally, it would involve a reaction between 4-Bromo-3-methylaniline and other reagents under specific conditions.

Results or Outcomes: The outcome of the synthesis would be the formation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one or other target compounds. The yield and purity of the product would depend on the specific reaction conditions.

Pharmaceutical Intermediates

Summary of Application: 4-Bromo-3-methylaniline is used as a pharmaceutical intermediate

Methods of Application: The specific methods of application would depend on the drug being synthesized. It would involve a series of chemical reactions, purification steps, and quality control measures.

Results or Outcomes: The outcome would be the production of a pharmaceutical drug. The effectiveness of the drug would be evaluated through clinical trials and statistical analyses.

4-Bromo-3-fluoro-5-methylaniline is an organic compound characterized by the molecular formula . It is a derivative of aniline, featuring a benzene ring substituted with bromine, fluorine, and a methyl group. This specific substitution pattern contributes to its unique chemical properties, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science. The compound is known for its potential applications in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to form complex organic molecules.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl) groups on the benzene ring. This allows for further functionalization at various positions on the aromatic system.

- Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions, particularly with halogenated reagents, allowing for the introduction of new substituents.

- Cross-Coupling Reactions: The bromine substituent enables cross-coupling reactions such as Suzuki-Miyaura coupling, which are vital for forming new carbon-carbon bonds in organic synthesis.

The biological activity of 4-Bromo-3-fluoro-5-methylaniline is under investigation for its potential therapeutic properties. It has been studied as a precursor in the development of enzyme inhibitors and receptor ligands. The compound's unique electronic properties may influence its interaction with biological targets, making it a candidate for drug development.

The synthesis of 4-Bromo-3-fluoro-5-methylaniline typically involves multi-step organic reactions:

- Nitration: A suitable precursor undergoes nitration to introduce a nitro group onto the aromatic ring.

- Reduction: The nitro group is then reduced to form the amine group.

- Bromination and Fluorination: Finally, bromination and fluorination are performed to introduce the halogen substituents.

Industrial production may utilize optimized methods such as continuous flow reactors to enhance yield and purity.

4-Bromo-3-fluoro-5-methylaniline finds applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

- Biology: The compound is utilized in studies involving enzyme inhibitors and receptor interactions.

- Medicine: It is investigated for its potential role as a pharmaceutical intermediate in drug development.

- Industry:

The interactions of 4-Bromo-3-fluoro-5-methylaniline with biological systems are crucial for understanding its potential therapeutic effects. Research has focused on how this compound can act as an inhibitor or activator of specific enzymes by binding to their active or allosteric sites. Such interactions are essential for elucidating the mechanism by which this compound may exert biological effects.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Bromo-3-fluoro-5-methylaniline, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 4-Bromo-2-fluoro-5-methylaniline | Bromine at position 4, fluorine at 2 | Different reactivity due to substitution pattern |

| 5-Bromo-4-fluoro-2-methylaniline | Bromine at position 5, fluorine at 4 | Variations in electronic properties |

| 4-Bromo-3-(trifluoromethyl)aniline | Trifluoromethyl group instead of methyl | Enhanced electronegativity affecting reactivity |

Uniqueness

4-Bromo-3-fluoro-5-methylaniline is distinctive due to its specific substitution pattern that imparts unique electronic and steric properties. This makes it particularly useful in synthetic applications where other similar compounds may not be as effective or suitable.